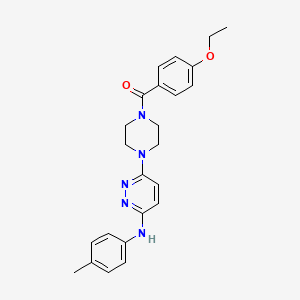

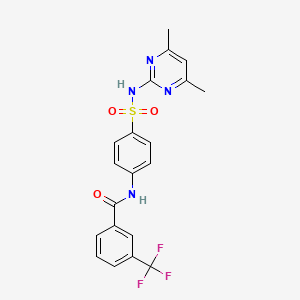

![molecular formula C7H9NO2S B2395769 7-Thia-1-azaspiro[4.4]nonane-2,4-dione CAS No. 1955524-15-8](/img/structure/B2395769.png)

7-Thia-1-azaspiro[4.4]nonane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the CAS Number: 1955524-15-8 . It has a molecular weight of 171.22 . The IUPAC name for this compound is 7-thia-1-azaspiro[4.4]nonane-2,4-dione .

Molecular Structure Analysis

The InChI code for 7-Thia-1-azaspiro[4.4]nonane-2,4-dione is 1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is typically stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Antiproliferative Activity

7-Thia-1-azaspiro[4.4]nonane-2,4-dione: exhibits antiproliferative properties, making it a promising candidate for cancer research. Studies have shown that it inhibits cell growth and division, potentially interfering with tumor progression .

Anticancer Potential

Researchers have explored the compound’s ability to target cancer cells selectively. By disrupting cellular processes, it may hinder cancer cell survival and proliferation. Further investigations are needed to elucidate its precise mechanisms .

Protein Arginine Deiminase (PAD) Inhibition

7-Thia-1-azaspiro[4.4]nonane-2,4-dione: has been investigated as a potential inhibitor of protein arginine deiminase (PAD). PAD enzymes play a role in autoimmune diseases, and inhibiting them could have therapeutic implications .

Cytotoxic Effects

In vitro studies suggest that the compound exhibits cytotoxic effects on certain cell lines. Researchers are exploring its impact on cell viability and apoptosis pathways .

Hydantoin Ring Chemistry

The hydantoin ring in this compound is of interest in synthetic chemistry. Researchers have used it as a building block for constructing more complex molecules. Its reactivity and stability make it valuable in organic synthesis .

Curing Agent for Epoxy Resins

Interestingly, 7-Thia-1-azaspiro[4.4]nonane-2,4-dione has been employed as a curing agent for epoxy resins. When combined with ytterbium triflate, it facilitates the cross-linking of epoxy polymers, enhancing their mechanical properties .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been found to target enzymes such as protein arginine deiminase and integrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .

Mode of Action

The exact mode of action of 7-Thia-1-azaspiro[4It’s known that similar compounds can catalyze the enzymatic transesterification reaction . This suggests that 7-Thia-1-azaspiro[4.4]nonane-2,4-dione might interact with its targets to induce biochemical changes.

Biochemical Pathways

The specific biochemical pathways affected by 7-Thia-1-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which are involved in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4The compound’s molecular weight is 17121 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 7-Thia-1-azaspiro[4Similar compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents .

Propriétés

IUPAC Name |

7-thia-1-azaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXIZYQGLSGVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC12C(=O)CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Thia-1-azaspiro[4.4]nonane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

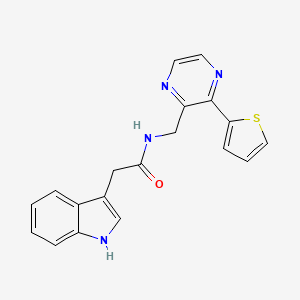

![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)

![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

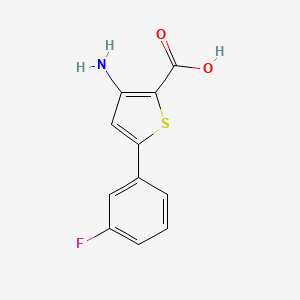

![Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2395697.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)